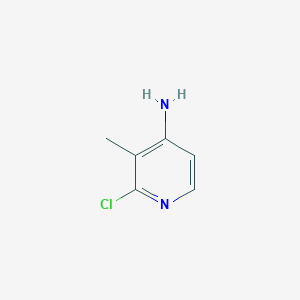

2-Chloro-3-methylpyridin-4-amine

Description

Properties

IUPAC Name |

2-chloro-3-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIGCGMFJRAVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505450 | |

| Record name | 2-Chloro-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-64-4 | |

| Record name | 2-Chloro-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylpyridin-4-amine can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-4-methyl-3-nitropyridine followed by reduction . Another method includes the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . The subsequent steps involve cyclization, chlorination, and hydrolysis to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves scalable and efficient processes. The use of high-temperature chlorination and one-pot methods for cyclization and hydrolysis are common to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylpyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines .

Scientific Research Applications

2-Chloro-3-methylpyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylpyridin-4-amine involves its ability to act as both a nucleophile and an electrophile. The amine group can donate a lone pair of electrons, making it a key participant in nucleophilic substitution reactions . The chlorine atom can be replaced by other nucleophiles, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-3-methylpyridin-4-amine

- CAS Number : 79055-64-4

- Molecular Formula : C₆H₇ClN₂

- Molecular Weight : 142.59 g/mol

- Structure : Pyridine ring substituted with chlorine (position 2), methyl (position 3), and amine (position 4) groups .

Physicochemical Properties :

- Storage : Requires storage at 2–8°C under inert atmosphere due to sensitivity to oxidation and moisture .

- Hazards : Classified with hazard statements H302 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications : Primarily utilized as an intermediate in pharmaceutical synthesis, leveraging its reactive amine and halogen substituents for further functionalization .

Structural Analogs and Similarity Scores

The following compounds exhibit structural resemblance to this compound, as determined by cheminformatics-based similarity analysis ():

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Similarity Score | Key Functional Differences |

|---|---|---|---|---|---|

| 2-Chloro-4-methylpyridin-3-amine | 173435-41-1 | 2-Cl, 4-Me, 3-NH₂ | C₆H₇ClN₂ | 0.79 | Methyl and amine positions swapped |

| 2-Chloro-5-methylpyridine-3,4-diamine | 18232-91-2 | 2-Cl, 5-Me, 3,4-NH₂ | C₆H₈ClN₃ | 0.86 | Additional amine at position 4 |

| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | 4-NH₂, 6-Cl, 3-CHO | C₆H₅ClN₂O | 0.86 | Aldehyde substituent at position 3 |

| 2-Chloro-6-methylpyridin-4-amine | 79055-63-3 | 2-Cl, 6-Me, 4-NH₂ | C₆H₇ClN₂ | 0.83 | Methyl shifted to position 6 |

Key Observations :

- Positional Isomerism : Swapping methyl and amine positions (e.g., 2-Chloro-4-methylpyridin-3-amine) reduces similarity to 0.79, altering electronic effects and hydrogen-bonding capacity .

- Functional Group Additions: The presence of an aldehyde (4-Amino-6-chloronicotinaldehyde) or additional amine (2-Chloro-5-methylpyridine-3,4-diamine) enhances polarity and reactivity, making these compounds more suitable for condensation or coordination chemistry .

Physicochemical and Reactivity Differences

Hydrogen Bonding and Crystal Packing :

- This compound participates in N–H···N and N–H···Cl hydrogen bonds, influencing crystal packing and solubility .

- In contrast, 6-Chloropyridine-3-carboxamide (CAS 64188-97-2, similarity 0.72) forms stronger intermolecular interactions via its amide group, increasing melting point and reducing solubility in nonpolar solvents .

Electronic Effects :

- The electron-withdrawing chlorine at position 2 deactivates the pyridine ring, directing electrophilic substitution to the meta position. This effect is modulated in analogs like 3-Chloro-5-methylpyridin-4-amine (CAS 97944-42-8), where substituent positions alter regioselectivity .

Biological Activity

2-Chloro-3-methylpyridin-4-amine (CAS Number: 79055-64-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, pharmacological relevance, and synthesis methods, backed by diverse research findings.

Chemical Structure and Properties

This compound features a chlorine atom and a methyl group on the pyridine ring, contributing to its reactivity and interaction with biological targets. The compound's molecular formula is , and it is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 144.58 g/mol |

| Melting Point | 83-85 °C |

| Solubility | Soluble in water |

| Log P (octanol-water) | 0.83 |

Target Interaction

The biological activity of this compound is primarily attributed to its reactive amine group and chlorine atom, which facilitate interactions with various biological targets. Notably, it serves as a key intermediate in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

Biochemical Pathways

The compound's role in synthesizing Nevirapine underscores its importance in pharmacology. Nevirapine inhibits HIV replication by binding to the reverse transcriptase enzyme, effectively blocking viral replication pathways. Its interaction with this enzyme highlights the potential therapeutic applications of this compound.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antiviral Activity : As an intermediate in Nevirapine synthesis, it contributes to the drug's antiviral properties against HIV.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects due to its ability to penetrate biological membranes, indicating possible central nervous system activity.

- Enzymatic Interactions : Interaction studies have shown that it may react with enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Chlorination of Pyridine Derivatives : A common method involves chlorinating 2-hydroxy-4-methyl-3-nitropyridine followed by reduction.

- One-Pot Reactions : Industrial production often utilizes scalable methods such as one-pot reactions for efficient synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antiviral Properties : A study highlighted its role as an intermediate in Nevirapine synthesis, confirming its contribution to antiviral activity against HIV.

- Neuroprotective Potential : Research indicated that the compound could influence neuronal function and signaling pathways, suggesting its potential for treating neurological disorders.

- Enzymatic Reactivity : A recent analysis showed moderate reactivity with specific enzymes, emphasizing the need for further investigation into its metabolic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.